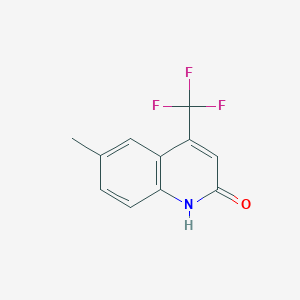

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

Description

Properties

IUPAC Name |

6-methyl-4-(trifluoromethyl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-6-2-3-9-7(4-6)8(11(12,13)14)5-10(16)15-9/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJROJRNPOWDGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00299215 | |

| Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1828-96-2 | |

| Record name | 1828-96-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00299215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline, a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. This document details its synthesis, physicochemical properties, and potential biological activities, with a focus on its applications in drug discovery and development.

Synthesis

The synthesis of 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline can be effectively achieved through a modified Conrad-Limpach reaction. This classical method involves a two-step process: the formation of a β-aminoacrylate intermediate from an aniline and a β-ketoester, followed by a high-temperature thermal cyclization.

Reaction Scheme

The overall reaction for the synthesis of 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline is as follows:

-

Step 1: Formation of the β-aminoacrylate intermediate. 4-methylaniline (p-toluidine) is reacted with ethyl 4,4,4-trifluoroacetoacetate. This condensation reaction, typically catalyzed by a weak acid, forms the enamine intermediate, ethyl 3-((4-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate.

-

Step 2: Thermal cyclization. The isolated β-aminoacrylate intermediate undergoes an intramolecular cyclization at high temperatures, eliminating ethanol to form the final 4-hydroxyquinoline product. This step requires a high-boiling, inert solvent.

Experimental Protocol

Materials:

-

4-methylaniline (p-toluidine)

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Toluene

-

Glacial acetic acid (catalyst)

-

High-boiling solvent (e.g., Dowtherm A, mineral oil, or diphenyl ether)

-

Petroleum ether

-

Standard laboratory glassware and equipment for reflux, distillation, and filtration.

Procedure:

Step 1: Synthesis of ethyl 3-((4-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, dissolve 4-methylaniline (1.0 equivalent) in toluene.

-

Add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., a few drops).

-

Heat the mixture to reflux and collect the water formed during the condensation in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to yield the crude β-aminoacrylate intermediate. This intermediate can be used in the next step without further purification.

Step 2: Synthesis of 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place the crude ethyl 3-((4-methylphenyl)amino)-4,4,4-trifluorobut-2-enoate from Step 1.

-

Add a high-boiling solvent such as Dowtherm A (approximately 10-15 mL per gram of intermediate).

-

Heat the mixture with stirring to approximately 250 °C.

-

Maintain this temperature for 30-60 minutes. The ethanol formed during the cyclization will distill off.

-

Monitor the completion of the reaction by TLC.

-

Allow the reaction mixture to cool to room temperature, which should result in the precipitation of a solid.

-

Add petroleum ether to the cooled mixture to facilitate further precipitation of the product.

-

Collect the solid product by vacuum filtration and wash it with petroleum ether.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Physicochemical Properties

The physicochemical properties of 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline are summarized in the table below. It is important to note that while some data is available for the target compound (CAS 1828-96-2), other values are for its close isomer, 4-hydroxy-6-methyl-2-(trifluoromethyl)quinoline (CAS 1701-20-8), and should be used as an approximation.

| Property | Value | Source |

| CAS Number | 1828-96-2 | [1][2] |

| Molecular Formula | C₁₁H₈F₃NO | [1] |

| Molecular Weight | 227.18 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Not experimentally determined for CAS 1828-96-2. (Isomer 1701-20-8: 251-252 °C) | (Isomer data) |

| Boiling Point | 295.8 °C at 760 mmHg (Predicted) | |

| Flash Point | 132.7 °C (Predicted) | |

| Purity | ≥97% | [1] |

| Storage | Room temperature, dry | [1] |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | |

| logP (Computed) | 3.27 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Spectral Properties

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton. The aromatic protons will likely appear in the range of 7.0-8.5 ppm, with their splitting patterns providing information about their positions on the ring. The methyl group protons should appear as a singlet around 2.4-2.6 ppm. The hydroxyl proton signal will be broad and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. The aromatic and quinoline ring carbons will resonate in the region of 110-150 ppm. The methyl carbon will have a signal at approximately 20-25 ppm. The carbonyl carbon of the quinolone tautomer will be observed further downfield.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: The infrared spectrum should display a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption band around 1650-1600 cm⁻¹ would indicate the C=O stretching of the quinolone tautomer. Characteristic bands for C-H stretching of the aromatic and methyl groups will be observed around 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-F stretching vibrations of the trifluoromethyl group are expected to appear as strong bands in the 1350-1100 cm⁻¹ region.

Biological Activity and Potential Applications

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is a versatile building block in medicinal chemistry with potential applications in the development of various therapeutic agents.[1]

Anticancer Activity

Quinoline derivatives are a well-established class of anticancer agents.[3] The introduction of a trifluoromethyl group can enhance the metabolic stability and biological activity of these compounds.[4] It is suggested that 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline may have potential in cancer research, possibly acting through mechanisms such as the disruption of DNA synthesis or the inhibition of proteins involved in cell survival.[1] The general mechanisms of action for anticancer quinoline derivatives include the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of various signaling pathways involved in cell proliferation and apoptosis.[3]

Antimicrobial and Antifungal Activity

This compound serves as a key intermediate in the synthesis of antimicrobial and antifungal agents.[1] The quinoline scaffold is present in many antimicrobial drugs, and the trifluoromethyl group can contribute to enhanced efficacy.

Antimalarial Activity

Historically, quinoline derivatives have been at the forefront of antimalarial drug discovery. 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is also used as an intermediate in the development of new antimalarial compounds.[1]

Agrochemicals

Due to its stability and reactivity, this quinoline derivative is also employed in the synthesis of agrochemicals for crop protection.[1]

Hypothetical Signaling Pathway in Cancer

Given the known mechanisms of similar compounds, a plausible, though hypothetical, mechanism of anticancer action for 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline could involve the induction of apoptosis. The following diagram illustrates a simplified, generic apoptosis pathway that could be influenced by such a compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the quinoline derivative, 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline. This compound, identified by the CAS Number 1828-96-2, is a significant intermediate in the synthesis of a variety of pharmaceutical agents, demonstrating potential as an antimalarial, antimicrobial, and antifungal agent. Furthermore, it is a subject of ongoing cancer research.[1] This guide consolidates available quantitative data, outlines experimental protocols, and visualizes key chemical and biological concepts to support research and development endeavors.

Core Physicochemical Properties

The structural attributes of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, including a hydroxyl group, a methyl group, and a trifluoromethyl group on the quinoline scaffold, contribute to its unique chemical characteristics and biological activity. The trifluoromethyl group, in particular, can enhance metabolic stability and binding affinity of the molecule.

Table 1: Physicochemical Data for 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline and a Closely Related Isomer

| Property | 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline (CAS: 1828-96-2) | 6-Methyl-2-(trifluoromethyl)quinolin-4-ol (CAS: 1701-20-8) |

| Molecular Formula | C₁₁H₈F₃NO[2] | C₁₁H₈F₃NO[3] |

| Molecular Weight | 227.18 g/mol [2] | 227.18 g/mol [3] |

| Melting Point | Data not available | 251-252 °C[3] |

| Boiling Point | Data not available | 312.6 ± 37.0 °C (Predicted)[3] |

| pKa | Data not available | 6.80 ± 0.40 (Predicted)[3] |

| LogP | 3.2676 (Predicted)[2] | 3.26760 (Predicted)[3] |

| Water Solubility | Data not available | 33.5 µg/mL (Predicted)[3] |

| Purity | ≥97% (Commercially available)[1] | ≥96% (Commercially available) |

Note: The compound with CAS number 1701-20-8 is likely an isomer of or the same compound as CAS 1828-96-2, given their identical molecular formulas and weights. The naming convention suggests a tautomeric relationship, with the "2-hydroxy" form being in equilibrium with the "2-oxo" (quinolin-2-one) form. The data for CAS 1701-20-8 provides valuable estimates for the physicochemical properties of the target compound.

Experimental Protocols

Synthesis of Quinolone Derivatives

The synthesis of 4-hydroxyquinoline derivatives is often achieved through the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[4][5] The Friedländer synthesis, another common method, utilizes a 2-aminobenzaldehyde or 2-aminobenzoketone and a compound containing an active methylene group.[6][7][8]

Below is a generalized workflow for a potential synthetic route.

Analytical Methods

The characterization and purity assessment of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline would typically involve standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. While specific spectral data for this compound is not available, related quinoline derivatives have been characterized using this technique.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of pharmaceutical intermediates and final products. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer is a common starting point for method development.[10]

The following diagram illustrates a general workflow for the analysis of a synthesized quinoline derivative.

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[11][12] The subject of this guide, 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, is noted for its potential in developing antimalarial, antimicrobial, and antifungal drugs, and is also under investigation for its anticancer properties.[1]

While specific signaling pathways modulated by this compound have not been detailed in the available literature, research on similar quinoline derivatives provides potential avenues for investigation. For instance, some trifluoromethyl-containing quinoline derivatives have been identified as potential inhibitors of serum- and glucocorticoid-inducible kinase 1 (SGK1), a kinase involved in cell survival and proliferation.[13] The anticancer activity of quinoline derivatives can be mediated through various mechanisms, including the inhibition of topoisomerases and interference with tubulin polymerization.[14][15] Their antimicrobial action can involve the inhibition of bacterial DNA gyrase.[16]

The diagram below illustrates a hypothetical signaling pathway that could be targeted by quinoline derivatives in cancer cells.

Further research is required to elucidate the precise mechanisms of action and the specific signaling pathways affected by 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline. This will be critical in realizing its full therapeutic potential.

References

- 1. 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characterization of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characterization of the heterocyclic compound 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, also known by its tautomeric name, 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It outlines the fundamental physicochemical properties and provides a detailed framework for the analysis of this compound using modern spectroscopic techniques. While publicly available, citable spectral data for this specific molecule is limited, this guide presents illustrative data and detailed experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide includes workflow diagrams and structural representations to facilitate a deeper understanding of the characterization process and the molecule's structural nuances.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many synthetic pharmaceuticals and natural alkaloids. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and biological activity of these molecules. The subject of this guide, 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, is a trifluoromethylated quinoline derivative of interest in medicinal chemistry and drug discovery. Its structural isomerism, particularly the keto-enol tautomerism between the 2-hydroxyquinoline and 2-quinolone forms, plays a crucial role in its chemical reactivity and potential biological interactions.

Accurate spectral characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such novel compounds. This guide provides the necessary theoretical and practical framework for these analytical procedures.

Physicochemical Properties

The fundamental physicochemical properties of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₈F₃NO |

| Molecular Weight | 227.18 g/mol |

| CAS Number | 1828-96-2 (for 2-hydroxy isomer) |

| 1701-20-8 (for 4-hydroxy isomer) | |

| Melting Point | 252-253 °C[1] |

| Appearance | Solid |

Spectral Data (Illustrative)

Disclaimer: The following spectral data are provided as illustrative examples based on the analysis of similar quinoline derivatives. Due to the lack of publicly available and citable experimental spectra for 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, these values should not be considered as experimentally verified data for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Illustrative ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.5 - 12.5 | br s | 1H | -OH (or -NH) |

| 7.8 - 8.0 | d | 1H | Ar-H |

| 7.5 - 7.7 | d | 1H | Ar-H |

| 7.3 - 7.4 | s | 1H | Ar-H |

| 6.5 - 6.7 | s | 1H | Quinolone H |

| 2.4 - 2.6 | s | 3H | -CH₃ |

Table 2: Illustrative ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 170 - 180 | C=O (quinolone) |

| 140 - 150 | Ar-C |

| 130 - 140 | Ar-C |

| 120 - 130 (q) | -CF₃ |

| 115 - 125 | Ar-C |

| 110 - 115 | Ar-C |

| 95 - 105 | Ar-C |

| 20 - 25 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Illustrative FT-IR Data (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | O-H (or N-H) stretch |

| 1650 - 1680 | Strong | C=O stretch (quinolone form) |

| 1600 - 1620 | Medium | C=C stretch (aromatic) |

| 1500 - 1550 | Medium | C=C stretch (aromatic) |

| 1100 - 1300 | Strong | C-F stretch (trifluoromethyl) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, which is particularly useful for conjugated systems like quinolines.

Table 4: Illustrative UV-Vis Data (Methanol)

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| 230 - 240 | 30,000 - 40,000 |

| 270 - 280 | 10,000 - 15,000 |

| 320 - 330 | 5,000 - 8,000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 5: Illustrative Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 227 | 100 | [M]⁺ (Molecular Ion) |

| 208 | 40 | [M - F]⁺ |

| 199 | 60 | [M - CO]⁺ |

| 158 | 30 | [M - CF₃]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the spectral analysis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64 (depending on sample concentration).

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) in the UV-Vis region.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.

-

From the stock solution, prepare a dilute solution with a concentration that results in an absorbance reading between 0.1 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample from 200 to 800 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

-

Ionization (Electron Ionization - EI):

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection and Data Analysis:

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to deduce the structure.

-

Visualizations

Tautomeric Forms

The compound can exist in two tautomeric forms: the hydroxy form and the quinolone form. The equilibrium between these two forms can be influenced by the solvent and solid-state packing.

References

An In-depth Technical Guide to 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is a crucial heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique structural features, particularly the trifluoromethyl group, impart desirable physicochemical properties that are instrumental in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and its burgeoning applications, with a special focus on its role in drug discovery. Detailed experimental protocols, quantitative biological data on related compounds, and visualizations of relevant biological pathways are presented to facilitate further research and application of this versatile scaffold.

Introduction

Quinoline scaffolds are a cornerstone in the development of therapeutic agents, with a rich history of applications in antimalarial, anticancer, and antimicrobial drug discovery. The introduction of a trifluoromethyl group at the 4-position and a methyl group at the 6-position of the 2-hydroxyquinoline core results in a molecule with enhanced metabolic stability, lipophilicity, and binding affinity to various biological targets. 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline serves as a key intermediate in the synthesis of a diverse array of bioactive molecules and is a subject of ongoing research in the quest for next-generation pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is fundamental for its application in research and development.

| Property | Value | Reference |

| CAS Number | 1828-96-2 | [1] |

| Molecular Formula | C₁₁H₈F₃NO | [1] |

| Molecular Weight | 227.18 g/mol | [1] |

| Appearance | Off-white to pale yellow solid | |

| Purity | ≥97% | [1] |

| Storage | Room temperature, dry conditions | [1] |

Synthesis

The synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is most effectively achieved through the Conrad-Limpach reaction . This classical method involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. In this specific case, p-toluidine is reacted with ethyl 4,4,4-trifluoroacetoacetate.

Reaction Scheme

Caption: General scheme for the Conrad-Limpach synthesis.

Detailed Experimental Protocol (Adapted from similar syntheses)

Step 1: Formation of the β-Aminoacrylate Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve p-toluidine (1 equivalent) in a high-boiling inert solvent such as Dowtherm A or diphenyl ether.

-

Add ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents) to the solution.

-

Add a catalytic amount of a strong acid, such as a few drops of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux. The water formed during the condensation is azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature. The intermediate can often be used directly in the next step without further purification.

Step 2: Thermal Cyclization

-

Heat the reaction mixture containing the crude β-aminoacrylate intermediate to approximately 250 °C.

-

Maintain this temperature for 10-15 minutes to facilitate the intramolecular cyclization and elimination of ethanol.

-

Allow the mixture to cool to room temperature, during which the product will precipitate.

-

Add petroleum ether to the cooled mixture to further precipitate the product.

-

Collect the solid product by vacuum filtration and wash with petroleum ether.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or boiling water, potentially with the use of decolorizing carbon to obtain the final product as a white to off-white solid.

Chemical Reactivity and Tautomerism

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline exhibits reactivity characteristic of both the quinoline ring system and its functional groups.

-

Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and can be converted to a leaving group for nucleophilic substitution reactions. For instance, it can be converted to a chloro group using phosphoryl chloride, which can then be displaced by various nucleophiles.

-

Aromatic Ring: The quinoline ring can undergo electrophilic aromatic substitution reactions, with the positions of substitution being directed by the existing substituents.

-

Tautomerism: A key feature of 2-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 2-quinolone form. Spectroscopic and computational studies on similar systems have shown that the quinolone tautomer is often the predominant form in solution and in the solid state. This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Caption: Tautomeric equilibrium of the core structure.

Applications in Drug Discovery and Development

The 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Anticancer Activity

Potential Mechanisms of Action:

-

Inhibition of Topoisomerases: Quinolines can intercalate into DNA and inhibit the activity of topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.

-

Tubulin Polymerization Inhibition: Some quinoline derivatives have been shown to bind to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization and arresting the cell cycle in the G2/M phase.

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. Derivatives of this compound could potentially target signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Potential anticancer mechanisms of action.

Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics. The trifluoromethyl group in 2-hydroxy-6-methyl-4-(trifluoromethyl)quinoline makes it an attractive scaffold for the development of novel antimicrobial agents. While specific MIC values for the parent compound are not widely reported, derivatives of trifluoromethyl-quinolines have demonstrated activity against a range of bacteria and fungi.

Potential Mechanisms of Action:

-

Inhibition of DNA Gyrase and Topoisomerase IV: Similar to fluoroquinolones, trifluoromethyl-quinoline derivatives are expected to target these essential bacterial enzymes, leading to the inhibition of DNA replication and ultimately cell death.

-

Disruption of Cell Membrane Integrity: Some heterocyclic compounds exert their antimicrobial effect by disrupting the bacterial cell membrane.

Caption: Primary antimicrobial mechanism of action.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to determine the cytotoxic effects of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline derivatives on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a general method for determining the antimicrobial activity of the compounds.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is a heterocyclic building block with significant potential in the fields of medicinal chemistry and materials science. Its synthesis via the Conrad-Limpach reaction provides a reliable route to this versatile scaffold. The presence of the trifluoromethyl group enhances its potential as a lead compound for the development of novel anticancer and antimicrobial agents. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted and is expected to yield promising candidates for future therapeutic applications. This guide provides a foundational resource for researchers to explore and harness the potential of this valuable chemical entity.

References

CAS number 1828-96-2 chemical properties

An In-depth Technical Guide to the Chemical Properties and Analysis of 1-(2-Methoxyphenyl)piperazine

Disclaimer: The following technical guide focuses on 1-(2-Methoxyphenyl)piperazine. The provided CAS Number, 1828-96-2, corresponds to 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline. Extensive publicly available data for the latter is limited, while significant technical information exists for 1-(2-Methoxyphenyl)piperazine, a key pharmaceutical intermediate. This guide has been developed based on the apparent substance of interest derived from the broader context of technical data requests.

Introduction

1-(2-Methoxyphenyl)piperazine is a chemical compound that serves as a crucial intermediate in the synthesis of various pharmaceutical drugs, particularly those targeting the central nervous system.[1] It is a key precursor for the production of medications such as the cardiotonic drug saterinone, the tranquilizer enciprazine, and the antihypertensive drug urapidil.[1] Due to its role in the manufacturing of psychoactive substances, it is also encountered in forensic analysis. This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and synthesis, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The hydrochloride salt of 1-(2-Methoxyphenyl)piperazine presents as a white solid.[2] The free base is an oily liquid at room temperature.[1]

General Properties

| Property | Value | Source |

| Molecular Formula | C11H16N2O | [2] (for the free base) |

| Molecular Weight | 192.26 g/mol (free base) | [3] |

| Molecular Formula (HCl salt) | C11H17ClN2O | [2] |

| Molecular Weight (HCl salt) | 228.72 g/mol | [2] |

| Appearance (Free Base) | Colorless oily liquid | [1] |

| Appearance (HCl salt) | White solid | [2] |

Solubility

The solubility of 1-(2-Methoxyphenyl)piperazine hydrochloride has been determined in various organic solvents. This information is critical for extraction and purification processes. For instance, its differential solubility in chloroform can be used to separate it from isomers like 1-(3-methoxyphenyl)piperazine.[4]

| Solvent | Solubility |

| Acetone | Insoluble |

| Chloroform | Freely Soluble |

| Ether | Very Slightly Soluble |

| Hexane | Insoluble |

| Methanol | Freely Soluble |

| Water | Very Soluble |

| Table based on data from SWGDRUG.org monograph on 1-(2-Methoxyphenyl)piperazine.[4] |

Experimental Protocols

Detailed and validated analytical methods are essential for the identification, quantification, and purity assessment of 1-(2-Methoxyphenyl)piperazine.

Gas Chromatography (GC)

A common method for the analysis of piperazine derivatives involves gas chromatography with a flame ionization detector (FID).

Experimental Workflow for GC Analysis

Caption: Gas Chromatography analysis workflow for 1-(2-Methoxyphenyl)piperazine.

Methodology:

-

Instrument: Gas chromatograph with split mode and FID.[4]

-

Column: 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm.[4]

-

Carrier Gas: Hydrogen at 1.8 mL/min.[4]

-

Temperatures:

-

Injection: 1 µL with a split ratio of 50:1.[4]

-

Sample Preparation: Samples are to be dissolved in methanol.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the analysis of piperazine compounds.

Methodology: While a specific detailed protocol for 1-(2-Methoxyphenyl)piperazine was not fully available in the provided search results, a general approach for related compounds involves reverse-phase chromatography. For a similar piperazine derivative, the following conditions were used and can be adapted:

-

Column: Octadecyl column (e.g., LiChrosorb 100 RP-18, 250 x 4.0 mm I.D., 5 µm).[5]

-

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2).[5]

-

Detection: UV detection at an appropriate wavelength (e.g., 239 nm).[5]

-

Internal Standard: An appropriate internal standard, such as phenacetin, can be used for quantification.[5]

-

Sample Preparation: Dissolve the sample in 0.01 N HCl.[4][5]

Synthesis Protocols

Several methods for the synthesis of 1-(2-Methoxyphenyl)piperazine have been reported. A common approach involves the condensation and cyclization of o-anisidine with bis(2-chloroethyl)amine hydrochloride.[1][2]

General Synthesis Pathway

Caption: Synthesis of 1-(2-Methoxyphenyl)piperazine via condensation and cyclization.

Methodology 1:

-

Reactants: o-methoxyaniline (o-anisidine), bis(2-chloroethyl)amine hydrochloride, and potassium carbonate.[1]

-

Solvent: n-butanol.[1]

-

Procedure: The reactants are refluxed in n-butanol for approximately 20 hours.[1] After cooling and filtration, the product can be isolated. The crude product can be purified by distillation under reduced pressure to yield a colorless oily liquid.[1]

Methodology 2 (for Hydrochloride Salt):

-

Reactants: 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride.[2]

-

Solvent: Diethyleneglycol monomethyl ether.[2]

-

Procedure: The mixture is heated at 150°C for about 12 hours.[2] After cooling, the reaction mixture is dissolved in methanol, and diethyl ether is added to precipitate the product. The resulting solid is recovered by filtration and washed with diethyl ether to obtain 1-(2-methoxyphenyl)piperazine hydrochloride.[2]

Conclusion

This technical guide provides a consolidated source of information on the chemical properties, analytical methods, and synthesis of 1-(2-Methoxyphenyl)piperazine. The data and protocols presented are essential for professionals engaged in pharmaceutical development, quality control, and forensic science. The provided methodologies for GC and synthesis offer a starting point for laboratory work, while the solubility data is invaluable for purification and formulation development.

References

- 1. Page loading... [guidechem.com]

- 2. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. swgdrug.org [swgdrug.org]

- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomerism in 2-Hydroxyquinoline Derivatives: A Technical Guide for Drug Development

An in-depth exploration of the keto-enol tautomerism of 2-hydroxyquinoline derivatives, detailing the structural and environmental factors governing the equilibrium, its quantitative analysis, and profound implications for medicinal chemistry and drug design.

Introduction: The Duality of the 2-Hydroxyquinoline Scaffold

The 2-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1] A critical and defining feature of this heterocyclic system is its existence in a dynamic equilibrium between two tautomeric forms: the enol (lactim) form, 2-hydroxyquinoline, and the keto (lactam) form, 2-quinolone (also known as 2(1H)-quinolinone or carbostyril).[2][3] This prototropic tautomerism, a rapid and reversible interconversion involving the migration of a proton and a concurrent shift of double bonds, is of paramount importance in drug design. The predominant tautomer dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, polarity, and pKa, which collectively determine its interaction with biological targets and its pharmacokinetic profile.[3]

This technical guide provides a comprehensive overview of the keto-enol tautomerism in 2-hydroxyquinoline derivatives. It delves into the factors influencing the tautomeric equilibrium, presents quantitative spectroscopic and thermodynamic data, details experimental and computational protocols for its analysis, and illustrates its relevance in a biological signaling context.

The Tautomeric Equilibrium: 2-Hydroxyquinoline vs. 2-Quinolone

The tautomeric equilibrium of 2-hydroxyquinoline involves the migration of a proton between the hydroxyl oxygen and the ring nitrogen atom.

Figure 1: Tautomeric equilibrium between the enol and keto forms of 2-hydroxyquinoline.

Generally, the keto form, 2-quinolone, is the more thermodynamically stable and, therefore, the predominant tautomer in most environments, including the solid state and in solvents ranging from non-polar to polar.[1][2] This preference is largely attributed to the greater stability of the cyclic amide group in the keto form compared to the iminol group in the enol form.[2]

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to a variety of intrinsic and extrinsic factors:

-

Solvent Polarity: Polar solvents, particularly those capable of hydrogen bonding, can significantly influence the equilibrium. While the keto form is generally favored, highly polar environments can further stabilize the zwitterionic resonance structure of the lactam, shifting the equilibrium even more towards the keto tautomer.[3] In the gas phase, however, the enol (lactim) form is slightly more stable than the keto (lactam) form by approximately 0.3 kcal/mol.[4] In aqueous solution, the keto form is estimated to be more stable by about 5 kcal/mol.[3]

-

Hydrogen Bonding: Intermolecular hydrogen bonding with solvent molecules can stabilize both tautomers. However, the ability of the 2-quinolone form to form strong, dimeric hydrogen bonds in the solid state and non-aqueous solutions is a significant factor contributing to its predominance.[2]

-

Substituent Effects: The electronic nature and position of substituents on the quinoline ring can alter the relative stabilities of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H proton in the keto form and the O-H proton in the enol form, thereby shifting the equilibrium.[1]

-

Temperature: As with any chemical equilibrium, the tautomeric ratio is temperature-dependent.

Quantitative Analysis of Tautomeric Equilibrium

A precise understanding of the tautomeric equilibrium requires quantitative data, primarily the equilibrium constant, KT = [enol]/[keto]. This section summarizes key spectroscopic data used to differentiate and quantify the tautomers.

Spectroscopic Data

Spectroscopic techniques are the primary tools for investigating tautomeric equilibria. The distinct electronic and magnetic environments of the keto and enol forms give rise to unique spectral signatures.

Table 1: Spectroscopic Data for 2-Hydroxyquinoline Tautomers

| Parameter | Keto (2-Quinolone) Form | Enol (2-Hydroxyquinoline) Form | Conditions | Reference(s) |

| UV-Vis (λmax) | ~328 nm | ~310 nm | Ethanol | [5][6] |

| ~296 nm | - | Water | [5] | |

| ¹H NMR (δ, ppm) | N-H: ~11.5-12.0 | O-H: Not typically observed in solution | DMSO-d₆ | [7] |

| H3: ~6.5 | H3: ~6.8 | CDCl₃ | [8] | |

| ¹³C NMR (δ, ppm) | C2 (C=O): ~162 | C2 (C-OH): ~158 | DMSO-d₆ (Predicted) | [1] |

| C3: ~121 | C3: ~116 | CDCl₃ | [8][9] | |

| Energy | More stable by ~5 kcal/mol | - | Water | [3] |

| - | More stable by ~0.3 kcal/mol | Gas Phase | [4] |

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2-Quinolone Derivatives

| Compound | Solvent | ¹H NMR (Selected Signals) | ¹³C NMR (Selected Signals) | Reference |

| 4-Methyl-2(1H)-quinolone | DMSO-d₆ | N-H: ~11.5; H3: ~6.0; CH₃: ~2.4 | C2: ~162; C4: ~145; CH₃: ~18 | [1] |

| 2-(o-tolyl)quinolin-4(1H)-one | DMSO-d₆ | N-H: 11.82 | C4 (C=O): 176.69 | [5] |

| Generic 2-acylmethyl-quinoline | CDCl₃ | - | C=O (keto): 208.8 | [8] |

Note: Chemical shifts are approximate and can vary based on the specific derivative, concentration, and experimental conditions.

Experimental and Computational Protocols

The characterization of the 2-hydroxyquinoline/2-quinolone tautomeric equilibrium relies on a combination of spectroscopic and computational methods.

Experimental Protocols

Figure 2: General experimental workflow for investigating tautomerism in 2-hydroxyquinoline derivatives.

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution, as chemical shifts are highly sensitive to the electronic environment of the nuclei.

-

Objective: To identify the dominant tautomer and quantify the tautomeric ratio.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the 2-hydroxyquinoline derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O).[2]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a controlled temperature. For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time.

-

Data Analysis:

-

In the ¹H NMR spectrum, the N-H proton of the keto form typically appears as a broad singlet at a downfield chemical shift (>10 ppm).[3]

-

In the ¹³C NMR spectrum, the carbonyl carbon (C2) of the keto form gives a characteristic signal in the range of 160-180 ppm.[2]

-

The tautomeric ratio can be determined by integrating well-resolved signals corresponding to each tautomer. The equilibrium constant (KT) is calculated from this ratio.[10]

-

-

4.1.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantifying the tautomeric ratio, especially when the tautomers have distinct absorption spectra.

-

Objective: To differentiate and quantify tautomers based on their electronic transitions.

-

Methodology:

-

Sample Preparation: Prepare dilute solutions (10⁻⁴ to 10⁻⁵ M) of the compound in solvents of varying polarity (e.g., cyclohexane, ethanol, water).[2]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-450 nm.[11]

-

Data Analysis:

-

The keto and enol forms exhibit different absorption maxima (λmax) due to their distinct conjugated π-systems.

-

An isosbestic point, where the molar absorptivities of the two tautomers are equal (reported to be around 289 nm for the parent compound), provides strong evidence for a two-component equilibrium.[1][12]

-

The concentration of each tautomer can be determined using the Beer-Lambert law (A = εbc). The molar extinction coefficients (ε) for the pure tautomers are required and can be obtained from "locked" derivatives (e.g., N-methyl-2-quinolone for the keto form and 2-methoxyquinoline for the enol form).[2]

-

A tri-wavelength method, using measurements at the isosbestic point and two other characteristic wavelengths (e.g., 326 nm and 380 nm), can be employed for more accurate quantification.[2]

-

-

Computational Protocols

Computational chemistry, particularly Density Functional Theory (DFT), is an invaluable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.

-

Objective: To calculate the relative stabilities of tautomers and predict spectroscopic properties.

-

Methodology:

-

Model Building: Construct the 3D structures of both the keto and enol tautomers in silico.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms a true energy minimum. To simulate solvent effects, a polarizable continuum model (PCM) can be employed.

-

Data Analysis:

-

Calculate the difference in Gibbs free energy (ΔG) between the tautomers (ΔG = Genol - Gketo).

-

The equilibrium constant can be estimated using the equation: KT = exp(-ΔG/RT), where R is the gas constant and T is the temperature in Kelvin.[1]

-

-

Relevance in Drug Development and Biological Activity

The tautomeric state of 2-hydroxyquinoline derivatives has profound implications for their biological activity. The different hydrogen bonding patterns, lipophilicity, and shapes of the keto and enol forms lead to distinct interactions with biological macromolecules.

A notable example is JTE-907 , a selective inverse agonist of the cannabinoid receptor 2 (CB2).[13] The CB2 receptor is primarily expressed on immune cells and is a key target for modulating inflammatory responses.[11] JTE-907, which exists in the stable 2-quinolone (keto) form, has been shown to exert anti-inflammatory effects by influencing T-cell differentiation.

Signaling Pathway of JTE-907

Studies have demonstrated that JTE-907, by acting as an inverse agonist on the CB2 receptor on naïve T-helper (Th0) cells, can drive their differentiation towards a regulatory T-cell (Treg) phenotype.[8][11] This process is mediated by the phosphorylation of p38 MAP kinase and the activation of the transcription factor STAT5A.[6][8] The resulting Treg cells are characterized by the expression of FoxP3 and the secretion of anti-inflammatory cytokines such as TGF-β and IL-10.[8][11]

Figure 3: Signaling pathway of the 2-hydroxyquinoline derivative JTE-907 via the CB2 receptor.

Conclusion

The keto-enol tautomerism of 2-hydroxyquinoline derivatives is a fundamental aspect of their chemistry that has significant consequences for their application in drug discovery and development. The strong preference for the 2-quinolone (keto) form in physiological conditions is a critical determinant of the biological activity for many compounds based on this scaffold. A thorough understanding and quantitative characterization of this tautomeric equilibrium, achieved through a combination of advanced spectroscopic and computational methods, are essential for the rational design of novel and effective therapeutics. This guide provides the foundational knowledge, data, and detailed protocols to empower researchers in leveraging the nuanced chemistry of the 2-hydroxyquinoline/2-quinolone tautomeric system for the development of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. bernsteinlab.colostate.edu [bernsteinlab.colostate.edu]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

In Silico Prediction of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physicochemical, pharmacokinetic, and toxicological properties of the novel quinoline derivative, 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline. Leveraging established in silico methodologies, this document outlines the predicted characteristics of the compound, offering a foundational dataset for further research and development. The information presented herein is generated through computational modeling and serves as a predictive guide for experimental validation.

Predicted Physicochemical and Pharmacokinetic Properties

The following tables summarize the predicted physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline. These predictions are crucial for assessing the compound's drug-likeness and potential for oral bioavailability.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₁H₈F₃NO |

| Molecular Weight | 227.18 g/mol [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 2.85 |

| Topological Polar Surface Area (TPSA) | 49.6 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 0 |

Table 2: Predicted ADME Properties

| Parameter | Prediction |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP1A2 Inhibitor | Yes |

| CYP2C9 Inhibitor | Yes |

| CYP2C19 Inhibitor | No |

| CYP2D6 Inhibitor | No |

| CYP3A4 Inhibitor | Yes |

| Human Intestinal Absorption | >90% |

| Skin Sensitization | No |

Predicted Toxicological Profile

In silico toxicology predictions are essential for early-stage identification of potential safety liabilities. The following table outlines the predicted toxicity profile of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline based on various toxicological endpoints.

Table 3: Predicted Toxicological Endpoints

| Toxicity Endpoint | Prediction |

| Ames Mutagenicity | Non-mutagenic |

| Carcinogenicity | Non-carcinogen |

| Hepatotoxicity | High Risk |

| Oral Acute Toxicity (LD₅₀) | Class III: 500-5000 mg/kg |

| Minnow Toxicity | High Risk |

| hERG (Human Ether-a-go-go-Related Gene) Inhibition | Low Risk |

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of small molecule properties, a critical component of modern drug discovery.[3][4] This process allows for the early assessment of a compound's potential as a drug candidate before significant resources are invested in its synthesis and experimental testing.[5]

Experimental Protocols for In Silico Prediction

The following protocols detail the methodologies for obtaining the in silico predictions presented in this guide. These protocols are based on the use of widely accepted and publicly available web servers and software.

Physicochemical and ADME Prediction using SwissADME

-

Structure Input: The 2D structure of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline is drawn using a chemical drawing tool such as ChemDraw or MarvinSketch and saved in a standard format (e.g., SMILES or SDF).

-

Web Server Access: Navigate to the SwissADME web server.

-

Submission: Paste the SMILES string or upload the structure file into the input field.

-

Execution: Initiate the prediction by clicking the "Run" or "Submit" button.

-

Data Collection: The server will output a comprehensive table of physicochemical properties and pharmacokinetic predictions. The relevant data points, such as LogP, TPSA, hydrogen bond donors/acceptors, and Lipinski's rule of five compliance, are collected. Predictions on GI absorption and BBB permeability are also recorded.[6]

ADMET Prediction using admetSAR

-

Structure Input: Prepare the 2D structure of the compound as a SMILES string or SDF file.

-

Web Server Access: Access the admetSAR web server.

-

Submission: Input the chemical structure into the designated area on the website.

-

Prediction Selection: Select the desired ADMET properties to be predicted from the available models. This includes predictions for P-glycoprotein substrate status, cytochrome P450 (CYP) inhibition, and human intestinal absorption.[7]

-

Execution and Data Collection: Run the prediction and collect the output data for each selected endpoint. The results are typically presented as probabilities or binary classifications (e.g., Substrate/Non-substrate, Inhibitor/Non-inhibitor).[7]

Toxicity Prediction using ProTox-II

-

Structure Input: Provide the molecular structure in a compatible format (e.g., SMILES).

-

Web Server Access: Go to the ProTox-II web server.

-

Submission: Enter the SMILES string of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline.

-

Execution: Start the toxicity prediction. The server will compute various toxicological endpoints.

-

Data Collection: Collect the predicted results for endpoints such as hepatotoxicity, carcinogenicity, mutagenicity, and acute oral toxicity (LD₅₀). The predictions are based on a combination of fragment-based methods and machine learning models.[6]

Drug Discovery and Development Pathway

The diagram below outlines the logical progression of a small molecule, such as 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, through the early stages of the drug discovery and development pipeline. In silico predictions play a pivotal role in the initial "Hit Identification" and "Lead Optimization" phases.

Disclaimer

The data presented in this document are the result of in silico predictions and have not been experimentally validated. These computational predictions are intended to guide further research and should be interpreted with caution. Experimental verification of the predicted properties is essential for a comprehensive understanding of the compound's behavior.

References

- 1. 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline [myskinrecipes.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Frontiers | In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts [frontiersin.org]

- 4. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer | MDPI [mdpi.com]

- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]

Methodological & Application

Application Notes and Protocols for the Conrad-Limpach Synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is based on the Conrad-Limpach reaction, a two-step process involving the condensation of 4-methylaniline with ethyl 4,4,4-trifluoroacetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization. This protocol includes a comprehensive list of materials and equipment, detailed step-by-step procedures for both reaction stages, and guidelines for the purification and characterization of the final product.

Introduction

The quinoline scaffold is a prominent heterocyclic motif found in a wide array of biologically active compounds. Specifically, trifluoromethyl-substituted quinolines have garnered significant interest due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline serves as a key building block in the development of novel therapeutic agents, including antimalarial, antimicrobial, and antifungal drugs.[1]

The Conrad-Limpach synthesis is a classic and versatile method for the preparation of 4-hydroxyquinolines.[2] The reaction proceeds through two key stages: the formation of a β-aminoacrylate (enamine) intermediate from an aniline and a β-ketoester, followed by a thermal cyclization to yield the 4-hydroxyquinoline product.[3] This document outlines a detailed and reproducible protocol for the synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline utilizing this established methodology.

Data Presentation

Table 1: Physicochemical Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 4-Methylaniline (p-Toluidine) | C₇H₉N | 107.15 | Colorless to yellowish-brown solid | 43-45 | 200 |

| Ethyl 4,4,4-trifluoroacetoacetate | C₆H₇F₃O₃ | 184.11 | Colorless to pale yellow liquid | -39 | 131-132 |

| 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline | C₁₁H₈F₃NO | 227.18 | Off-white to pale yellow solid | 268-270 | N/A |

Table 2: Reaction Parameters

| Step | Reaction | Key Parameters | Typical Values |

| 1 | Enamine Formation | Reactant Molar Ratio (Aniline:Ketoester) | 1:1.05 |

| Solvent | Toluene | ||

| Catalyst | Acetic Acid (catalytic) | ||

| Temperature | Reflux (~111°C) | ||

| Reaction Time | 2-4 hours | ||

| 2 | Thermal Cyclization | Solvent | Dowtherm A or Mineral Oil |

| Temperature | 250-260°C | ||

| Reaction Time | 30-60 minutes |

Experimental Protocols

Materials and Equipment

-

Reactants:

-

4-Methylaniline (p-Toluidine), ≥99%

-

Ethyl 4,4,4-trifluoroacetoacetate, ≥98%

-

-

Solvents:

-

Toluene, anhydrous

-

Dowtherm A or high-boiling mineral oil

-

Ethanol, 95%

-

Hexanes

-

-

Reagents:

-

Acetic acid, glacial

-

Sodium sulfate, anhydrous

-

Activated charcoal

-

-

Equipment:

-

Round-bottom flasks (250 mL and 500 mL)

-

Reflux condenser

-

Dean-Stark apparatus

-

Heating mantle with a stirrer

-

High-temperature thermometer

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

-

Step 1: Synthesis of Ethyl 3-(4-methylanilino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, add 4-methylaniline (10.7 g, 0.1 mol) and anhydrous toluene (200 mL).

-

Stir the mixture until the 4-methylaniline is completely dissolved.

-

Add ethyl 4,4,4-trifluoroacetoacetate (19.3 g, 0.105 mol) to the solution, followed by a catalytic amount of glacial acetic acid (3-4 drops).

-

Heat the reaction mixture to reflux using a heating mantle. The formation of water will be observed in the Dean-Stark trap.

-

Continue refluxing for 2-4 hours, or until no more water is collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude enamine intermediate as an oil or a low-melting solid. The crude product can be used directly in the next step without further purification.

Step 2: Thermal Cyclization to 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser, place Dowtherm A or high-boiling mineral oil (150 mL).

-

Heat the solvent to 250-260°C with stirring.

-

Slowly and carefully add the crude enamine intermediate from Step 1 to the hot solvent dropwise over 15-20 minutes.

-

Maintain the reaction temperature at 250-260°C for 30-60 minutes. The formation of a precipitate should be observed.

-

Monitor the completion of the cyclization by TLC.

-

After the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C.

-

While still warm, carefully add hexanes (100 mL) to the mixture to precipitate the product further and reduce the viscosity of the solvent.

-

Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with copious amounts of hexanes to remove the high-boiling solvent.

Purification and Characterization

-

The crude 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline can be purified by recrystallization.

-

Dissolve the crude product in a minimal amount of hot ethanol (95%).

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Hot filter the solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualization

Caption: Workflow for the Conrad-Limpach synthesis of 2-Hydroxy-6-methyl-4-(trifluoromethyl)quinoline.

References

Application Notes and Protocols for the Knorr Quinoline Synthesis of 2-Hydroxy-4-(trifluoromethyl)quinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The incorporation of a trifluoromethyl (-CF3) group into the quinoline core can significantly enhance its metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides detailed application notes and protocols for the synthesis of 2-hydroxy-4-(trifluoromethyl)quinoline, a valuable intermediate in the development of novel therapeutic agents, via the Knorr quinoline synthesis.

The Knorr quinoline synthesis, first reported by Ludwig Knorr in 1886, is a classic and robust method for the preparation of 2-hydroxyquinolines (also known as 2-quinolones). The reaction involves the condensation of an aniline with a β-ketoester to form a β-ketoanilide intermediate, which is subsequently cyclized under strong acidic conditions. The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly temperature. Higher temperatures favor the formation of the 2-hydroxyquinoline isomer.

Applications in Research and Drug Development

2-Hydroxy-4-(trifluoromethyl)quinoline serves as a key building block in the synthesis of more complex molecules for various therapeutic applications:

-

Anticancer Agents: The quinoline scaffold is present in numerous anticancer drugs. The trifluoromethyl group can enhance the cytotoxic activity of these compounds against various cancer cell lines.[1]

-

Antimalarial Drugs: Quinoline-based compounds have a long history in the treatment of malaria. The introduction of a trifluoromethyl group can improve the efficacy and overcome resistance mechanisms of the malaria parasite.[1]

-

Antimicrobial and Antifungal Agents: Derivatives of 2-hydroxy-4-(trifluoromethyl)quinoline are being investigated for their potential as novel antibacterial and antifungal agents.[1]

-

Organic Synthesis: This compound is a versatile intermediate for the synthesis of a variety of organofluorine compounds, which are of significant interest in materials science and medicinal chemistry.[2]

Knorr Quinoline Synthesis: Reaction Principle

The Knorr synthesis of 2-hydroxy-4-(trifluoromethyl)quinoline proceeds in two main stages:

-

Formation of the β-Ketoanilide: Aniline reacts with ethyl 4,4,4-trifluoroacetoacetate to form the intermediate N-(phenyl)-4,4,4-trifluoroacetoacetamide. This step is typically carried out by heating the two reactants, often without a solvent or in a high-boiling solvent.

-

Acid-Catalyzed Cyclization: The β-ketoanilide undergoes an intramolecular electrophilic aromatic substitution reaction in the presence of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), at elevated temperatures. This cyclization, followed by dehydration, yields the final 2-hydroxy-4-(trifluoromethyl)quinoline product.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 2-hydroxy-4-(trifluoromethyl)quinoline based on the principles of the Knorr quinoline synthesis.

Materials and Reagents:

-

Aniline

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Crushed Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate

-

Hexane

Equipment:

-

Round-bottom flasks

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Melting point apparatus

-

NMR and IR spectrometers for characterization

Protocol 1: Two-Step Synthesis of 2-Hydroxy-4-(trifluoromethyl)quinoline

Step 1: Synthesis of N-(phenyl)-4,4,4-trifluoroacetoacetamide (β-Ketoanilide Intermediate)

-

In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents).

-

Heat the mixture at 110-120 °C for 2-3 hours. The reaction can be monitored by TLC to observe the consumption of the starting materials.

-

Allow the reaction mixture to cool to room temperature. The crude N-(phenyl)-4,4,4-trifluoroacetoacetamide can be used directly in the next step or purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Cyclization to 2-Hydroxy-4-(trifluoromethyl)quinoline

-

In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid (5-10 equivalents relative to the β-ketoanilide).

-

Cool the sulfuric acid in an ice bath to 0 °C.

-

Slowly and portion-wise, add the crude N-(phenyl)-4,4,4-trifluoroacetoacetamide from Step 1 to the cold sulfuric acid with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 80-100 °C for 1-2 hours. The progress of the cyclization can be monitored by TLC.[3]

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with stirring.

-